molecular formula C16H18ClNO2S2 B2569199 (5-Chlorothiophen-2-yl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone CAS No. 1396848-45-5

(5-Chlorothiophen-2-yl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone

Cat. No.: B2569199
CAS No.: 1396848-45-5
M. Wt: 355.9
InChI Key: PKGDZFYKBPBZRX-UHFFFAOYSA-N
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Description

The compound "(5-Chlorothiophen-2-yl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone" is a heterocyclic organic molecule featuring a thiophene ring substituted with a chlorine atom at the 5-position, linked via a methanone group to a piperidine ring. The piperidine moiety is further functionalized with a furan-thioether side chain. Such hybrid structures are often explored in medicinal chemistry for antimicrobial, anticancer, or CNS-targeting applications .

Properties

IUPAC Name

(5-chlorothiophen-2-yl)-[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO2S2/c17-15-4-3-14(22-15)16(19)18-7-5-12(6-8-18)10-21-11-13-2-1-9-20-13/h1-4,9,12H,5-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKGDZFYKBPBZRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CSCC2=CC=CO2)C(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core structures, such as chlorothiophene and furan derivatives. These intermediates are then reacted under specific conditions to form the final compound. Common reaction conditions include the use of strong bases or acids, and the reactions are often carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This would require the use of large reactors, precise control of reaction conditions, and efficient purification techniques to ensure the high purity of the final product. Continuous flow chemistry might also be employed to enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Reduction: : The removal of oxygen atoms or the addition of hydrogen atoms.

  • Substitution: : The replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction desired.

Major Products Formed

The major products formed from these reactions can vary widely depending on the specific reagents and conditions used. For example, oxidation reactions might produce carboxylic acids or ketones, while reduction reactions might yield alcohols or amines.

Scientific Research Applications

This compound has a range of applications in scientific research, including:

  • Chemistry: : Used as a building block in organic synthesis and as a catalyst in various chemical reactions.

  • Biology: : Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: : Explored for its therapeutic potential in drug development, particularly in the treatment of diseases related to oxidative stress or inflammation.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved can include signaling cascades or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound’s structural complexity invites comparison with related derivatives, particularly those containing thiophene, piperidine, or furan motifs. Below is a comparative analysis based on synthesis, physicochemical properties, and biological activity:

Compound Core Structure Key Substituents Reported Activity Reference
(5-Chlorothiophen-2-yl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone (Target) Thiophene + Piperidine + Furan-Thio 5-Cl on thiophene; furan-thioether side chain Limited direct data; inferred antibacterial/cytotoxic potential from structural analogs
1-(3-Amino-6-(5-chlorothiophen-2-yl)-4-(pyridin-3-yl)furo[2,3-b]pyridin-2-yl)ethan-1-one (6a) Furopyridine + Chlorothiophene Pyridine ring fused to furopyridine; acetyl group Antibacterial activity against S. aureus; cytotoxic to HeLa cells (IC₅₀: 18.7 µM)
(Thiophen-2-yl)(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21, MK37) Thiophene + Piperazine Trifluoromethylphenyl on piperazine CNS activity (serotonin receptor modulation); improved metabolic stability
(4-Methylpiperazin-1-yl)(4-((5-chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)methanone (w3) Piperazine + Pyrimidine-Triazole Triazole-pyrimidine pharmacophore; 4-methylpiperazine Kinase inhibition (e.g., JAK2/STAT3 pathways)

Key Insights

Chlorothiophene vs. Unsubstituted Thiophene :
The 5-chloro substitution on the thiophene ring (target compound) enhances electrophilicity compared to unsubstituted thiophene derivatives (e.g., MK37). This may improve binding to bacterial enzymes or DNA, as seen in compound 6a ’s antibacterial activity .

Piperidine vs. Piperazine derivatives, however, show superior solubility and receptor selectivity in CNS targets .

Furan-Thioether Side Chain :
The furan-thioether group is a unique feature absent in most analogs. This moiety may enhance metabolic stability compared to methyl or acetyl substituents (e.g., 6a ) but could reduce bioavailability due to steric bulk .

Biological Activity Trends :

  • Chlorothiophene-containing compounds (target , 6a ) demonstrate antibacterial/cytotoxic activity, possibly via thiol-reactive mechanisms .
  • Piperazine analogs (e.g., MK37) prioritize CNS targets, whereas pyrimidine-triazole hybrids (e.g., w3 ) focus on kinase inhibition .

Research Findings and Data Gaps

  • Synthetic Routes : The target compound’s synthesis likely involves coupling a 5-chlorothiophene-2-carboxylic acid derivative with a functionalized piperidine intermediate, analogous to methods for 6a (using acetylated intermediates) and w3 (via nucleophilic substitution in isopropyl alcohol) .
  • Biological Data : Direct studies on the target compound are absent in available literature. Prioritized assays should include:
    • Antibacterial screening against Gram-positive/negative strains.
    • Cytotoxicity profiling (e.g., HeLa, HEK293 cells).
    • Solubility and logP measurements to assess drug-likeness.

Biological Activity

The compound (5-Chlorothiophen-2-yl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound based on available research findings, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a thiophene ring, a furan moiety, and a piperidine nucleus. The presence of these heterocycles is significant as they are often associated with various biological activities.

Molecular Formula: C₁₄H₁₄ClN₃OS

Key Structural Components:

  • Chlorothiophene: Known for its role in enhancing biological activity through electron-withdrawing effects.
  • Furan: Contributes to the compound's reactivity and potential interactions with biological targets.
  • Piperidine: A versatile scaffold in drug design, often linked to neuroactive compounds.

Biological Activity Overview

Research indicates that the compound exhibits multiple biological activities, including:

  • Antimicrobial Activity
    • Studies have shown that derivatives of thiophene exhibit significant antibacterial properties. For instance, compounds containing thiophene rings have been reported to inhibit bacterial growth effectively against strains such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential
    • The piperidine derivatives have been explored for their anticancer effects. Research indicates that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key enzymes involved in cell proliferation .
  • Anti-inflammatory Effects
    • Compounds with similar structures have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators . This suggests potential therapeutic applications in treating inflammatory diseases.
  • CYP450 Interaction
    • Some studies have highlighted the interaction of thiophene-based compounds with cytochrome P450 enzymes, which can affect drug metabolism and lead to drug-drug interactions .

Case Studies and Research Findings

StudyFindings
Li et al., 2014Demonstrated antibacterial activity against multiple strains, supporting the use of thiophene derivatives in developing new antibiotics.
Kumar et al., 2009Reported anticancer activity in vitro, indicating potential for further development as chemotherapeutics.
Omar et al., 1996Found anti-inflammatory effects in animal models, suggesting therapeutic benefits for inflammatory conditions.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in bacterial metabolism or tumor growth.
  • Receptor Modulation: Interaction with various receptors could mediate its effects on inflammation and cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation: Some studies suggest that similar compounds induce oxidative stress in cancer cells, leading to cell death.

Q & A

Q. What are the common synthetic routes for synthesizing (5-Chlorothiophen-2-yl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone?

The compound is synthesized via multi-step organic reactions. A typical route involves:

  • Step 1 : Functionalization of the piperidine ring by introducing the furan-2-ylmethyl thioether group via nucleophilic substitution or thiol-ene coupling.
  • Step 2 : Coupling the modified piperidine with the 5-chlorothiophene-2-carbonyl chloride using a base (e.g., triethylamine) in anhydrous dichloromethane. Key conditions include inert atmospheres (N₂/Ar), temperature control (0–60°C), and catalysts like DMAP to enhance acylation efficiency .

Q. How can researchers confirm the structural integrity of synthesized batches?

Structural validation requires a combination of:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm substitution patterns (e.g., chlorothiophene protons at δ 6.8–7.2 ppm, piperidine CH₂-S at δ 2.5–3.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 424.05).
  • IR Spectroscopy : Carbonyl stretching vibrations (~1680 cm⁻¹) and C-S bonds (~650 cm⁻¹) .

Q. What solvents and reaction conditions are optimal for its synthesis?

Polar aprotic solvents (e.g., DMF, DCM) under anhydrous conditions are preferred. Reaction temperatures vary:

  • Thioether formation: 25–40°C for 12–24 hours.
  • Acylation: 0–5°C to minimize side reactions. Catalysts like DMAP or HOBt improve coupling efficiency .

Advanced Research Questions

Q. How can contradictory solubility data in different studies be resolved?

Discrepancies may arise from polymorphic forms or residual solvents. Mitigation strategies include:

  • Crystallography : X-ray diffraction to identify dominant polymorphs.
  • Thermogravimetric Analysis (TGA) : Detect solvent residues affecting solubility.
  • Standardized protocols : Use consistent solvents (e.g., DMSO for biological assays) for reproducibility .

Q. What strategies optimize the compound’s bioavailability in pharmacological studies?

  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance membrane permeability.
  • Salt formation : Improve aqueous solubility via hydrochloride or mesylate salts.
  • Nanoparticle encapsulation : Use liposomal carriers to bypass metabolic degradation .

Q. How should researchers interpret conflicting cytotoxicity data across cell lines?

Contradictions may stem from cell-specific metabolic pathways or assay conditions. Solutions include:

  • Dose-response curves : Validate IC₅₀ values across multiple replicates.
  • Mechanistic studies : Use siRNA knockdown or enzyme inhibitors to identify target specificity.
  • Comparative metabolomics : Profile cellular uptake and metabolism differences .

Q. What computational methods predict its interaction with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger to model binding to receptors (e.g., GPCRs, kinases).
  • MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories.
  • QSAR modeling : Corrogate substituent effects (e.g., chlorine vs. fluorine) on activity .

Q. How can side reactions during synthesis be minimized?

  • Protecting groups : Temporarily block reactive sites (e.g., piperidine nitrogen) during acylation.
  • Purification : Use flash chromatography (silica gel, hexane/EtOAc gradients) or preparative HPLC.
  • In situ monitoring : Reaction progress tracked via TLC or inline IR .

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